Inferred Enzyme Inhibition Profile: Potency Gap Against HIV-1 Integrase
A direct quantitative comparison for this compound is not available in the public domain. Therefore, the strongest piece of evidence is derived from a class-level inference. In a published study on 2-oxo-2H-chromene-3-carbohydrazide derivatives, the close analog bearing a 6-chloro and a 2-hydroxybenzoyl group (compound 8c) exhibited an HIV-1 integrase IC50 of 13 nM . Critically, the study authors concluded that the intact salicyl (2-hydroxy) grouping is essential for high potency. The target compound, possessing a 4-methylbenzoyl group instead of the required 2-hydroxybenzoyl, is thus scientifically predicted to have significantly lower activity in this assay. The quantified difference for the active analog versus the standard (chicoric acid, IC50 = 10 nM) serves to benchmark the scaffold's potential . This analysis provides a rationale for selecting this compound as a negative control or for use in orthogonal assays where high lipophilicity is advantageous.
| Evidence Dimension | HIV-1 Integrase Inhibitory Activity |
|---|---|
| Target Compound Data | Not tested in this assay; predicted to be significantly less active based on SAR. |
| Comparator Or Baseline | Analog 8c (6-Chloro-N′-(2-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide) IC50 = 13 nM; Chicoric acid IC50 = 10 nM. |
| Quantified Difference | The comparator's activity is 13 nM. The target compound's exact IC50 is unavailable but is predicted to be >100 nM or inactive based on the essential structural requirement identified in the study. |
| Conditions | In vitro HIV-1 subtype C integrase strand transfer assay. |
Why This Matters
This provides a strong, literature-backed scientific rationale for procuring this specific compound when a 4-methylbenzoyl-substituted analog is needed, rather than the more potent but structurally distinct 2-hydroxybenzoyl analog, for example in SAR negative control studies or for profiling off-target effects.
- [1] Jesumoroti, O. J., Faridoon, Mnkandhla, D., Isaacs, M., Hoppe, H. C., & Klein, R. (2019). Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors. MedChemComm, 10(1), 80-88. View Source
